molecular formula C8H8F2N2O2 B1406509 Benzamide, 3-amino-2-(difluoromethoxy)- CAS No. 1609394-04-8

Benzamide, 3-amino-2-(difluoromethoxy)-

Cat. No. B1406509
CAS RN: 1609394-04-8
M. Wt: 202.16 g/mol
InChI Key: UXCIAFXCGFOUKL-UHFFFAOYSA-N
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Description

“Benzamide, 3-amino-2-(difluoromethoxy)-” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process involves using TEA as a base and THF as a solvent . The synthesized compounds are then purified .


Molecular Structure Analysis

The molecular structure of “Benzamide, 3-amino-2-(difluoromethoxy)-” is represented by the formula C7H8N2O . The molecular weight of this compound is 136.1512 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of benzamide compounds involve various processes such as total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have been explored for their antiarrhythmic properties. Research on N-(piperidylalkyl)trifluoroethoxybenzamides has shown significant antiarrhythmic activity in mice, highlighting their potential in clinical applications for heart rhythm disorders (Banitt et al., 1977).

Antibacterial Properties

The antimicrobial activity of benzamides, specifically N-(3-Hydroxy-2-pyridyl)benzamides, was studied against various bacteria. Certain derivatives demonstrated notable effectiveness, suggesting their potential use in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Poly(ADP-ribose) Synthesis Inhibition

Research indicates that 3-aminobenzamide and benzamide, including variants of 3-amino-2-(difluoromethoxy)-benzamide, can inhibit poly(adenosine diphosphate-ribose) synthetase. This action suggests potential applications in studying and influencing various metabolic processes, including DNA synthesis and cell viability (Milam & Cleaver, 1984).

Antioxidant and Anticancer Properties

Benzamide derivatives, particularly those with amino substitutions, have shown promise as antioxidants and potential anticancer agents. Their capacity to scavenge free radicals and their electrochemical behavior make them interesting candidates for further research in these areas (Jovanović et al., 2020).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Certain benzamide derivatives, such as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential use in cancer treatment and angiogenesis-related disorders (Borzilleri et al., 2006).

Safety and Hazards

Benzamide compounds may form combustible dust concentrations in air . They can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to wear suitable protective clothing, gloves, and eye/face protection when handling these compounds .

properties

IUPAC Name

3-amino-2-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4(7(12)13)2-1-3-5(6)11/h1-3,8H,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCIAFXCGFOUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OC(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-amino-2-(difluoromethoxy)-
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